
Ipodate calcium
概要
説明
Ipodate calcium (C₂₄H₂₄CaI₆N₄O₄) is an iodinated organic compound primarily used as an oral cholecystographic agent to visualize the gallbladder and biliary tract . It is administered as a calcium salt (Oragrafin calcium) and functions by concentrating in the bile, enabling radiographic imaging. Beyond diagnostic applications, this compound inhibits the peripheral conversion of thyroxine (T₄) to triiodothyronine (T₃), making it effective in managing neonatal hyperthyroidism and Graves' disease . Its safety profile is notable, with mild adverse reactions (e.g., gastrointestinal discomfort, transient tachycardia) reported in 12.6% of cases .
準備方法
合成ルートと反応条件: このプロセスは通常、化合物を安定化するためにジメチルアミノ基とプロパノエート基を使用することを伴います .
工業生産方法: イポデートカルシウムの工業生産は、化合物の純度と効力を確保するために、制御された条件下での大規模化学合成を伴います。 このプロセスには、汚染を防ぎ、一貫した品質を確保するために、ヨウ素やその他の試薬を慎重に取り扱うことが含まれます .
化学反応の分析
反応の種類: イポデートカルシウムは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は特定の条件下で酸化され、さまざまなヨウ素含有生成物の形成につながる可能性があります。
還元: 還元反応は、化合物のヨウ素含有量と構造を変える可能性があります。
一般的な試薬と条件:
酸化剤: 過酸化水素や過マンガン酸カリウムなど。
還元剤: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなど。
置換試薬: ハロゲンやその他の求核剤を含む.
生成される主な生成物: これらの反応から生成される主な生成物は、元の化合物のさまざまなヨウ素化誘導体であり、異なる特性と用途を持つ可能性があります .
4. 科学研究の応用
イポデートカルシウムには、いくつかの科学研究の応用があります。
化学: 有機合成と分析化学における試薬として使用されます。
生物学: ヨウ素代謝と甲状腺機能に関する研究に使用されます。
科学的研究の応用
Ipodate calcium has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in studies involving iodine metabolism and thyroid function.
Medicine: Utilized in diagnostic imaging to visualize the gallbladder and biliary channels.
Industry: Applied in the production of radiopaque materials and other specialized chemicals.
作用機序
イポデートカルシウムの作用機序は、この化合物を含まない体の構造を明確にするために、体が通過する際にX線をブロックする能力に関係しています . 甲状腺では、イポデートカルシウムはチロキシン(T4)からトリヨードチロニン(T3)への変換を阻害し、それによって活性甲状腺ホルモンのレベルを低下させます .
類似の化合物:
イオパノ酸: ヨウ素含有構造と特性が類似した別の胆嚢造影剤.
イポデートナトリウム: 医療画像における類似の用途を持つイポデートのナトリウム塩形態.
独自性: イポデートカルシウムは、他の類似の化合物と比較して、明確な溶解度と安定性の特性を提供する特定のカルシウム塩形態のためにユニークです .
類似化合物との比較
Ipodate Calcium vs. Iocetamic Acid (Cholebrin)
Diagnostic Efficacy
- Bile Duct Imaging: In patients with abnormal liver function, iocetamic acid demonstrates superior common bile duct visualization compared to this compound (P < 0.05) .
- Conversion Rates in Non-Visualization: this compound converts 64% of poorly visualized cholecystograms to well-visualized studies, with 26% of these cases revealing cholelithiasis .
This compound vs. Ipodate Sodium
Adverse Effects
This compound vs. Propylthiouracil (PTU) in Hyperthyroidism
Mechanism of Action
- This compound inhibits T₄-to-T₃ conversion and reduces thyroid hormone secretion .
- PTU blocks thyroid peroxidase but is associated with severe side effects (e.g., hepatotoxicity, autoimmune reactions) .
Efficacy
- This compound achieves rapid symptom resolution (2–5 days) without requiring dose adjustments, whereas PTU necessitates prolonged use and frequent monitoring .
Data Tables
Table 1: Comparison of Diagnostic Agents in Cholecystography
Table 2: Thyroid Management Agents
Key Research Findings
Liver Function Impact: this compound’s diagnostic efficacy declines in patients with liver dysfunction, necessitating alternative agents like iocetamic acid .
Gallstone Detection: Non-visualization post-ipodate calcium administration strongly correlates with cholelithiasis (specificity >90%) when extrinsic factors are excluded .
生物活性
Ipodate calcium, also known as calcium iopodate or Oragrafin, is a radiopaque compound primarily used in medical imaging, particularly for cholecystography. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and clinical implications based on a review of diverse sources.
- Molecular Formula :
- Molecular Weight : 1233.977 g/mol
- Stereochemistry : Achiral
- Optical Activity : None
- Defined Stereocenters : 0
This compound consists of a tri-iodinated benzene ring that confers its radiopaque properties, allowing it to effectively block X-rays for imaging purposes. Its high lipid solubility facilitates absorption and distribution in biological systems .
The primary biological activity of this compound is linked to its role as a cholecystographic agent. It operates by inhibiting the conversion of thyroxine (T4) to triiodothyronine (T3), which is crucial in the management of hyperthyroidism. Specifically, this compound inhibits the enzyme 5'-monodeiodinase type I and II, leading to reduced levels of T3 in the bloodstream .
Pharmacodynamics
- Thyroid Hormone Interaction : this compound blocks the release and synthesis of thyroid hormones, impacting conditions like Graves' disease. Clinical studies have indicated that ipodate can reduce T3 and T4 levels significantly; however, it is not considered a first-line treatment due to potential relapses upon discontinuation .
- Radiopaque Properties : As a radiopaque agent, this compound enhances the visibility of biliary structures during imaging by absorbing X-rays effectively .
Pharmacokinetics
- Absorption : this compound is absorbed through passive diffusion in the gastrointestinal tract, with bile salts enhancing this process. Maximum absorption occurs approximately five hours post-ingestion .
- Distribution : The compound binds to serum albumin after entering the bloodstream, facilitating transport to the liver.
- Metabolism : Metabolized primarily via glucuronide conjugation in the liver, with excretion occurring through bile (65%) and kidneys (35%) .
Case Study Overview
- Cholecystography Efficacy :
- Hyperthyroidism Management :
Adverse Effects
While this compound has therapeutic applications, it is associated with several adverse effects:
- Hypothyroidism upon prolonged use.
- Potential gastrointestinal disturbances due to its radiopaque nature.
- Allergic reactions in sensitive individuals.
Q & A
Q. How can researchers accurately measure calcium levels in experimental settings involving Ipodate calcium, and what methodological pitfalls should be avoided?
Basic Question:
Answer: To measure calcium levels, prioritize ionized calcium (iCa²⁺) assays over total calcium measurements, especially in studies involving acid-base imbalances or albumin fluctuations. Ion-selective electrodes (ISEs) are the gold standard for iCa²⁺ quantification due to their pH independence . For total calcium, ensure albumin correction using validated formulas (e.g., Payne’s equation) and validate results against ionized calcium in pilot studies. Avoid relying solely on colorimetric assays (e.g., arsenazo III), as they may lack specificity in complex matrices like serum or urine .
Advanced Question:
Answer: In studies where pH variability is unavoidable (e.g., metabolic alkalosis or renal dysfunction), employ factorial designs to isolate pH effects on calcium binding . Use paired measurements of iCa²⁺ and total calcium in controlled pH conditions (e.g., in vitro titrations) to model binding dynamics. For longitudinal studies, integrate real-time pH monitoring (e.g., blood gas analyzers) to adjust calcium measurements dynamically. Contradictory data between assays often arise from unaccounted ionic strength or interfering ligands (e.g., citrate); mitigate this via chelation-resistant ISE systems or ultrafiltration pre-treatment .
Q. What experimental strategies resolve conflicting data on calcium homeostasis in chronic kidney disease (CKD) models involving this compound?
Basic Question:
Answer: Standardize dietary calcium intake and phosphate levels in animal models to isolate this compound’s effects. Use dual-energy X-ray absorptiometry (DEXA) for bone mineral density (BMD) measurements and correlate with serum calcium/parathyroid hormone (PTH) levels. Ensure controls account for vitamin D status, as its synthesis is impaired in CKD .
Advanced Question:
Answer: Employ mixed-effects models to analyze longitudinal data, addressing inter-individual variability in calcium absorption. For mechanistic studies, use isotope tracers (⁴⁵Ca) to differentiate endogenous vs. exogenous calcium pools. Contradictions in calcium-PTH feedback loops may stem from altered calcium-sensing receptor (CaSR) expression; validate findings via immunohistochemistry or CRISPR-Cas9 CaSR knockout models .
Q. How should researchers design factorial experiments to study this compound’s interactions with phosphate-regulating agents?
Basic Question:
Answer: Use a 2×2 factorial design to test this compound ± phosphate binders (e.g., sevelamer). Primary outcomes should include serum calcium-phosphate product (Ca×P) and fibroblast growth factor-23 (FGF-23). Randomize subjects by baseline renal function to control for CKD progression .
Advanced Question:
Answer: Implement response surface methodology (RSM) to optimize calcium-phosphate ratios. For in vitro models, vary this compound concentrations (0.1–10 mM) and pH (6.5–7.5) to simulate physiological extremes. Analyze calcium-phosphate crystallization kinetics using scanning electron microscopy (SEM) and X-ray diffraction (XRD) to identify phase transitions (e.g., hydroxyapatite vs. amorphous calcium phosphate) .
Q. What analytical techniques are critical for assessing elemental impurities in this compound formulations, and how can risks be quantified?
Basic Question:
Answer: Use inductively coupled plasma mass spectrometry (ICP-MS) for multi-element impurity profiling (e.g., lead, arsenic). Validate methods per ICH Q3D guidelines, with limits of quantification (LOQ) ≤ 30% of permitted daily exposure (PDE) .
Advanced Question:
Answer: Apply probabilistic risk assessment models (e.g., Monte Carlo simulations) to estimate impurity exposure across patient populations. For pediatric formulations, account for body-weight variability and bioavailability differences using physiologically based pharmacokinetic (PBPK) modeling. Cross-validate impurity data with accelerated stability studies (40°C/75% RH) to predict long-term risks .
Q. How can researchers critically evaluate the validity of studies linking this compound supplementation to cardiovascular outcomes?
Basic Question:
Answer: Scrutinize study design: RCTs with hard endpoints (e.g., myocardial infarction) are preferable to observational cohorts. Check for adjustment of confounders (e.g., vitamin K2 intake, renal function). Prioritize studies reporting ionized calcium levels rather than total calcium .
Advanced Question:
Answer: Conduct meta-regression to assess dose-response relationships and heterogeneity sources (e.g., baseline calcium intake, study duration). Use Mendelian randomization to explore genetic confounding. For mechanistic insights, measure arterial calcification via coronary artery calcium (CAC) scoring in animal models and correlate with serum calcium transients .
Q. Key Considerations for Methodological Rigor
特性
CAS番号 |
1151-11-7 |
---|---|
分子式 |
C24H24CaI6N4O4 |
分子量 |
1234.0 g/mol |
IUPAC名 |
calcium;3-[3-(dimethylaminomethylideneamino)-2,4,6-triiodophenyl]propanoate |
InChI |
InChI=1S/2C12H13I3N2O2.Ca/c2*1-17(2)6-16-12-9(14)5-8(13)7(11(12)15)3-4-10(18)19;/h2*5-6H,3-4H2,1-2H3,(H,18,19);/q;;+2/p-2 |
InChIキー |
HVZGHKKROPCBDE-UHFFFAOYSA-L |
SMILES |
CN(C)C=NC1=C(C=C(C(=C1I)CCC(=O)[O-])I)I.CN(C)C=NC1=C(C=C(C(=C1I)CCC(=O)[O-])I)I.[Ca+2] |
正規SMILES |
CN(C)C=NC1=C(C=C(C(=C1I)CCC(=O)[O-])I)I.CN(C)C=NC1=C(C=C(C(=C1I)CCC(=O)[O-])I)I.[Ca+2] |
Key on ui other cas no. |
1151-11-7 |
ピクトグラム |
Corrosive; Irritant |
同義語 |
3-(3-(Dimethylaminomethylideneamino)-2,4,6-triiodophenyl)propanoic acid Benzenepropanoic acid, 3-(((dimethylamino)methylene)amino)-2,4,6-triiodo- Bilimin Biloptin Calcium Iopodate Calcium Ipodate Iopodate Iopodate, Calcium Iopodate, Sodium Ipodate Ipodate Sodium Ipodate, Calcium Ipodate, Sodium Sodium Iopodate Sodium Ipodate Solu Biloptin Solu-Biloptin |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。